Cas no 869071-33-0 (N-{3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide)
N-{3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
- Ethanediamide, N1-[2-(4-morpholinyl)ethyl]-N2-[[tetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-yl]methyl]-
- MLS001236203
- N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
- F1851-0010
- N1-(2-morpholinoethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- CHEMBL1891854
- AKOS024614520
- VU0489593-1
- HMS2976A21
- SMR000806600
- 869071-33-0
- N-{3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide
-
- Inchi: 1S/C20H30N4O6S/c1-16-3-5-17(6-4-16)31(27,28)24-8-2-12-30-18(24)15-22-20(26)19(25)21-7-9-23-10-13-29-14-11-23/h3-6,18H,2,7-15H2,1H3,(H,21,25)(H,22,26)
- InChI Key: HXBBNGRVXPGIHP-UHFFFAOYSA-N
- SMILES: C(NCCN1CCOCC1)(=O)C(NCC1N(S(C2=CC=C(C)C=C2)(=O)=O)CCCO1)=O
Computed Properties
- Exact Mass: 454.18860586g/mol
- Monoisotopic Mass: 454.18860586g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 699
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 126Ų
Experimental Properties
- Density: 1.278±0.06 g/cm3(Predicted)
- pka: 12.45±0.46(Predicted)
N-{3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1851-0010-2μmol |
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-33-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1851-0010-5μmol |
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-33-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1851-0010-10μmol |
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-33-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1851-0010-20μmol |
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-33-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1851-0010-1mg |
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-33-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1851-0010-2mg |
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-33-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1851-0010-3mg |
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-33-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1851-0010-4mg |
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-33-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1851-0010-5mg |
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-33-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1851-0010-10mg |
N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide |
869071-33-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on N-{3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide
N-{3-(4-Methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide (CAS No. 869071-33-0): A Comprehensive Overview
N-{3-(4-Methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide (CAS No. 869071-33-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, exhibits unique structural and functional properties that make it a valuable candidate for various therapeutic applications.
The molecular structure of N-{3-(4-Methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide is characterized by a central oxazinan ring, which is substituted with a 4-methylbenzenesulfonyl group and an ethylamine moiety. The presence of the morpholine group further enhances its solubility and bioavailability, making it an attractive target for drug development.
Recent studies have highlighted the potential of this compound in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that N-{3-(4-Methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide can effectively modulate key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress, both of which are critical factors in the pathogenesis of Alzheimer's disease.
In addition to its neuroprotective properties, this compound has also shown promise in the treatment of inflammatory conditions. Preclinical studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to play a significant role in chronic inflammation. This makes N-{3-(4-Methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide a potential candidate for the development of anti-inflammatory drugs.
The pharmacokinetic profile of N-{3-(4-Methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide has been extensively studied to optimize its therapeutic efficacy. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for ensuring that the compound reaches its intended target site in sufficient concentrations. Furthermore, its low toxicity profile and high selectivity for specific receptors make it a promising candidate for clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of N-{3-(4-Methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore its potential as a novel therapeutic agent.
In conclusion, N-{3-(4-Methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide (CAS No. 869071-33-0) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it a valuable candidate for the development of new drugs targeting neurodegenerative diseases and inflammatory conditions. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in improving patient outcomes and advancing medical science.
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